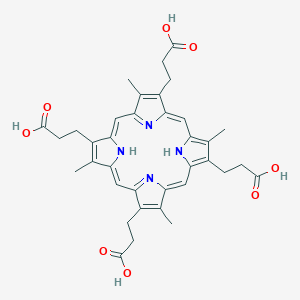
3,8,13,18-tetramethyl-2,7,12,17-Porphinetetrapropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coproporphyrin I is a porphyrin compound that plays a significant role in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various cytochromes. It is a tetrapyrrole structure with four carboxyethyl groups and four methyl groups arranged symmetrically around the porphyrin ring. This compound is not typically produced in the normal porphyrin biosynthesis pathway but can accumulate in certain pathological conditions such as congenital erythropoietic porphyria .
准备方法
Synthetic Routes and Reaction Conditions: Coproporphyrin I can be synthesized through the reaction of 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid with mercury (II). This reaction is studied spectrophotometrically to determine kinetic and equilibrium constants, as well as the influence of temperature on the reaction rate .
Industrial Production Methods: High-level bio-based production of coproporphyrin I has been achieved using engineered strains of Escherichia coli. By implementing the Shemin/C4 pathway and regulating the expression of key pathway genes, researchers have been able to produce significant quantities of coproporphyrin I under aerobic conditions with glycerol as the carbon source .
化学反应分析
Types of Reactions: Coproporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of uroporphyrinogen I to coproporphyrinogen I by the enzyme uroporphyrinogen III decarboxylase. This reaction involves the decarboxylation of four acetate side chains to form coproporphyrinogen I, releasing four molecules of carbon dioxide .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of coproporphyrin I include mercury (II) for spectrophotometric studies and various enzymes such as uroporphyrinogen III decarboxylase for biosynthetic pathways .
Major Products Formed: The major product formed from the decarboxylation of uroporphyrinogen I is coproporphyrinogen I, which can further undergo oxidation to form coproporphyrin I .
科学研究应用
Coproporphyrin I has several scientific research applications, particularly as a biomarker for organic anion-transporting polypeptide (OATP) 1B activity. It is used to measure the function of OATP1B1 and OATP1B3 in humans, providing insights into drug-drug interactions and the pharmacokinetics of various compounds . Additionally, coproporphyrin I is utilized in the study of heme biosynthesis and related disorders, such as porphyrias .
作用机制
Coproporphyrin I exerts its effects primarily through its role in the heme biosynthetic pathway. The enzyme uroporphyrinogen III decarboxylase catalyzes the conversion of uroporphyrinogen I to coproporphyrinogen I, which is then oxidized to form coproporphyrin I. This compound serves as a substrate for various enzymes involved in heme biosynthesis, ultimately contributing to the production of heme .
相似化合物的比较
Similar Compounds: Similar compounds to coproporphyrin I include coproporphyrin III, uroporphyrin I, and uroporphyrin III. These compounds share a similar tetrapyrrole structure but differ in the arrangement of their side chains and their roles in the biosynthesis of heme .
Uniqueness: Coproporphyrin I is unique in its symmetrical arrangement of carboxyethyl and methyl groups, which distinguishes it from coproporphyrin III. This structural difference affects its function and accumulation in certain pathological conditions, making it a valuable biomarker for studying heme biosynthesis and related disorders .
属性
分子式 |
C36H38N4O8 |
|---|---|
分子量 |
654.7 g/mol |
IUPAC 名称 |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI 键 |
VORBHEGMEBOMMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



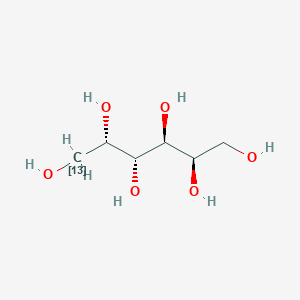
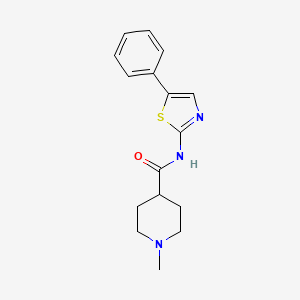
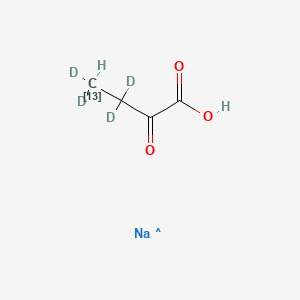
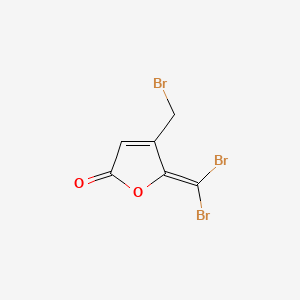
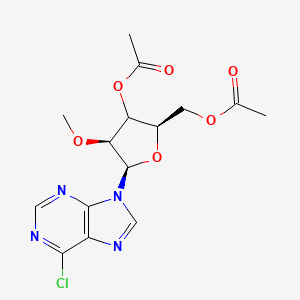
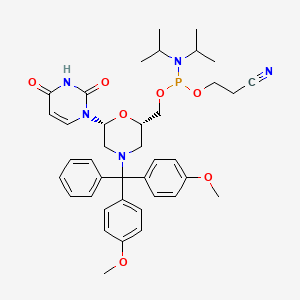
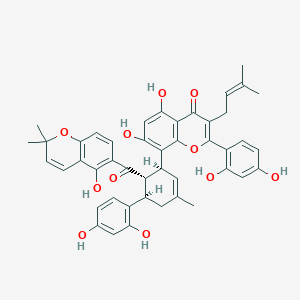
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
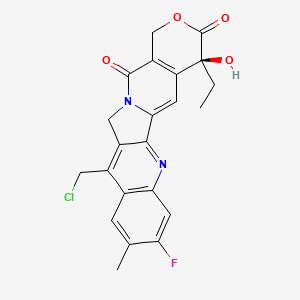
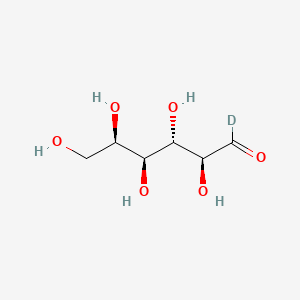
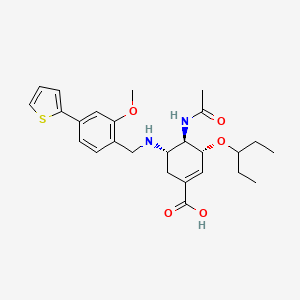
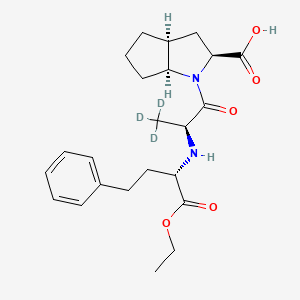
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
